Brucine sulfate

Pharmacology Formulation Science In Vitro Assay Development

Researchers requiring a water-soluble glycine receptor antagonist for aqueous assay systems often face confounding solvent artifacts with free base alkaloids. Brucine sulfate (CAS 4845-99-2) eliminates this limitation through high aqueous solubility, enabling direct buffer dissolution for reproducible patch-clamp and radioligand displacement studies. It also serves as a cost-effective chiral resolving agent for (±)-ibuprofen and flurbiprofen. Strict handling protocols required due to CNS toxicity. Supplied as a white crystalline solid with verified purity and global logistics support.

Molecular Formula C23H28N2O8S
Molecular Weight 492.5 g/mol
CAS No. 4845-99-2
Cat. No. B213112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrucine sulfate
CAS4845-99-2
Molecular FormulaC23H28N2O8S
Molecular Weight492.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.OS(=O)(=O)O
InChIInChI=1S/C23H26N2O4.H2O4S/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;1-5(2,3)4/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;(H2,1,2,3,4)/t13-,18-,19-,21-,22-,23+;/m0./s1
InChIKeyJBQBSCWFZJGIQL-SUJBTXFYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brucine Sulfate: Identity and Research Context


Brucine sulfate (CAS 4845-99-2), a water-soluble sulfate salt of the monoterpenoid indole alkaloid brucine, is derived from the seeds of Strychnos nux-vomica L. [1]. It exists as a white crystalline solid with a molecular formula of C46H54N4O12S and molecular weight of 887.006 [1]. As the sulfate salt form of brucine (a 2,3-dimethoxystrychnidin-10-one derivative), it serves as a glycine receptor antagonist [2] and is employed as a chiral resolving agent in analytical chemistry and organic synthesis . Unlike its free base counterpart (brucine), the sulfate salt exhibits substantially enhanced aqueous solubility [1], a critical physicochemical property that distinguishes it for controlled in vitro dosing and mechanistic studies [2]. Brucine sulfate is recognized as a highly toxic alkaloid that targets the central nervous system, necessitating strict handling protocols in research environments [3].

Water-soluble sulfate salt for aqueous in vitro dosing
Glycine receptor antagonist research tool
Preparative chiral resolving agent for racemic acids and alcohols

Brucine Sulfate vs. Free Base: Salt Form Selection


Generic substitution between brucine sulfate and its free base counterpart, or with the closely related alkaloid strychnine, is scientifically inadvisable due to marked differences in physicochemical properties, pharmacological selectivity, and toxicity profiles. The free base brucine exhibits poor aqueous solubility [1], severely limiting its utility in aqueous assay systems and requiring organic co-solvents that can confound biological readouts. Brucine sulfate, by contrast, is freely water-soluble [2], enabling more controlled and reproducible dosing in in vitro experiments [3]. Furthermore, while both brucine and strychnine are glycine receptor antagonists, their receptor subtype selectivity and allosteric modulation profiles at muscarinic acetylcholine receptors diverge significantly [4], precluding their use as interchangeable pharmacological tools. These fundamental distinctions underscore why brucine sulfate must be selected based on specific experimental requirements rather than assumed class-level interchangeability. The quantitative evidence presented below substantiates these differentiation claims.

Solubility mismatch
Free base requires organic co-solvents; sulfate salt is water-soluble. Aqueous dosing reproducibility may shift.
mAChR allosteric divergence
Strychnine shows negative cooperativity; brucine shows positive cooperativity. Receptor modulation profiles differ fundamentally.
Toxicity profile difference
Brucine LD50 is substantially higher than strychnine LD50. Safety protocol selection may require adjustment.

Brucine Sulfate Comparative Evidence


Aqueous Solubility Advantage

Brucine sulfate exhibits substantially enhanced aqueous solubility compared to brucine free base, a critical differentiation that directly impacts experimental utility. The free base form of brucine is poorly water-soluble, a limitation that has been explicitly cited as restricting its clinical and research applications [1]. Brucine sulfate, as a water-soluble salt, enables dissolution in aqueous buffer systems without requiring organic co-solvents such as DMSO or ethanol, thereby eliminating potential solvent-induced confounding effects in biological assays [2]. While exact solubility values in mg/mL for the sulfate salt are formulation-dependent and may vary with hydration state, vendor specifications indicate that brucine sulfate heptahydrate (CAS 60583-39-3) is water-soluble, whereas the free base requires organic solvents for dissolution [3].

Solubility Profile
Reported
Brucine sulfate: water-soluble
Brucine free base: poorly water-soluble
Supports aqueous assay compatibility, avoids DMSO artifacts
Exact solubility values are formulation-dependent
Pharmacology Formulation Science In Vitro Assay Development

Toxicity: Brucine vs. Strychnine

Brucine exhibits significantly lower acute toxicity compared to its close structural analog strychnine, a quantitative differentiation with direct implications for laboratory safety protocols and experimental design. The intraperitoneal LD50 of brucine in mice was determined to be 55.23 mg/kg (58.73-51.68 mg/kg), with an oral LD50 of 189.88 mg/kg (192.2-186.4 mg/kg) [1]. In a separate study, the LD50 values of strychnine and brucine were reported as 1.10 mg/kg and 50.10 mg/kg, respectively, representing an approximately 45.5-fold lower toxicity for brucine [2]. A third source reports an intravenous LD50 of 15.4 mg/kg for brucine sulfate heptahydrate in mice [3]. These data collectively establish that brucine is substantially less acutely toxic than strychnine while still requiring stringent handling as a highly toxic CNS-targeting alkaloid.

Acute Toxicity (LD50)
Reported
Brucine ip LD50 55.23 mg/kg
Strychnine LD50 1.10 mg/kg
~45.5-fold lower toxicity
Supports toxicity risk stratification in research protocols
Multiple LD50 reports; review species and route
Toxicology Safety Pharmacology Analytical Chemistry

mAChR Allosteric Modulation: Brucine vs. Strychnine

Brucine and strychnine exhibit fundamentally divergent allosteric modulation profiles at muscarinic acetylcholine receptor (mAChR) subtypes, a differentiation that precludes their interchangeable use in receptor pharmacology studies. Specifically, strychnine analogues displayed negative cooperativity with the endogenous neurotransmitter acetylcholine across all five mAChR subtypes (m1-m5) [1]. In marked contrast, brucine and five of its six examined derivatives exhibited positive cooperativity with acetylcholine at one or more mAChR subtypes, with distinct subtype selectivity patterns [1]. This qualitative shift in allosteric behavior—from uniformly negative cooperativity for strychnine to positively cooperative modulation for brucine—represents a fundamental pharmacological divergence between these structurally similar alkaloids.

mAChR Modulation
Head-to-head
Brucine: positive cooperativity
Strychnine: negative cooperativity
Allosteric profile differs fundamentally; not interchangeable
Subtype selectivity patterns diverge
Neuropharmacology Receptor Pharmacology Allosteric Modulation

Analgesic Efficacy: Brucine vs. Semen Strychnine

In a direct head-to-head comparative study evaluating anti-inflammatory and analgesic effects, brucine demonstrated statistically superior analgesic activity compared to semen strychnine and Jiu-fen san. Brucine significantly increased pain threshold and reduced writhing times in the acetic acid-induced writhing test in mice [1]. The analgesic effect of the brucine group was superior to that of the semen strychnine group and Jiu-fen san group, with the difference reaching statistical significance (P < 0.01) [1]. Conversely, for anti-inflammatory activity as measured by xylene-induced ear edema inhibition rate in mice, Jiu-fen san demonstrated superior efficacy compared to brucine and semen strychnine (P < 0.05) [1].

Analgesic Endpoint
Reported
Brucine superior analgesic effect vs. semen strychnine (P<0.01)
Supports analgesic endpoint interpretation in mouse model
Anti-inflammatory effect differed (Jiu-fen san superior, P<0.05)
Analgesic Research Pain Pharmacology Traditional Medicine

Chiral Resolution Applications

Brucine sulfate serves as an effective chiral resolving agent for the separation of racemic mixtures, particularly for acidic and acetylenic compounds. Its large, rigid, and chiral molecular structure enables the formation of diastereomeric salts with racemic acids, facilitating optical resolution . Unlike modern chiral chromatographic methods that require specialized and expensive stationary phases, brucine-mediated diastereomeric crystallization offers a preparative-scale resolution approach . Specific applications include the direct enantioseparation of (±)-ibuprofen and (±)-flurbiprofen achieved by two-dimensional thin-layer chromatography on silica gel plates impregnated with optically pure (−)-brucine as the chiral selector [1]. Additionally, brucine has been employed for the optical resolution of tertiary acetylenic alcohols into their enantiomers , and as a mobile phase additive (1 mM) for enantiomeric resolution of RS-citalopram and S-escitalopram in TLC systems [2].

Chiral Resolution
Class-level
Resolves (±)-ibuprofen, (±)-flurbiprofen, acetylenic alcohols, citalopram enantiomers
Supports preparative chiral separation workflow
Diastereomeric crystallization or TLC methods
Chiral Separation Analytical Chemistry Pharmaceutical Synthesis

Transdermal Pharmacokinetic Profile

Brucine administered via the transdermal route exhibits a defined absolute bioavailability and substantially extended pharmacokinetic parameters compared to intravenous administration. The absolute bioavailability of brucine following transdermal administration was determined to be 40.83% [1]. Compared with intravenous administration, transdermal delivery increased mean residence time (MRT) and terminal half-life (T1/2) values by approximately 8- to 12-fold [1]. Furthermore, fluctuations in drug levels across tissues, particularly in the brain, were significantly decreased with transdermal administration [1]. The cumulative amount of brucine permeating across mouse skin in vitro exceeded 90%, and no dermal toxicity was observed [1].

Transdermal PK
Reported
Bioavailability 40.83%; MRT/T1/2 ↑ 8–12-fold vs. IV
Supports sustained-release exposure-model interpretation
Mouse model; 20% ethanol vehicle
Pharmacokinetics Drug Delivery Formulation Development

Brucine Sulfate: Optimal Use Cases


Glycine Receptor Antagonism in Aqueous Assays

For electrophysiological, ligand-binding, or neuroexcitation assays investigating glycine receptor function, brucine sulfate is the preferred form due to its water solubility [1]. Unlike the free base, which requires organic co-solvents that can alter receptor conformation or membrane properties, the sulfate salt can be directly dissolved in physiological buffers, enabling reproducible and controlled dosing in in vitro systems [2]. This property is particularly critical for patch-clamp electrophysiology and radioligand displacement assays where solvent artifacts can confound concentration-response relationships.

Preparative Chiral Resolution of Racemic Acids and Alcohols

Research groups engaged in asymmetric synthesis or pharmaceutical intermediate preparation requiring enantiopure compounds should consider brucine sulfate as a cost-effective resolving agent. The compound's established efficacy in separating (±)-ibuprofen, (±)-flurbiprofen, and tertiary acetylenic alcohols via diastereomeric salt formation offers a scalable alternative to expensive chiral chromatography columns [1]. This application is particularly relevant for academic laboratories with limited chromatography infrastructure or for pilot-scale preparations where column-based methods become cost-prohibitive [2].

Comparative Toxicology of Strychnos Alkaloids

Investigators conducting structure-toxicity relationship studies or developing safer glycine receptor antagonists should procure brucine sulfate as the comparator to strychnine. The quantitative toxicity differential—with brucine exhibiting an LD50 approximately 45.5-fold higher (less toxic) than strychnine [1]—provides a well-characterized reference point for structure-activity relationship analyses. Additionally, the divergent allosteric cooperativity profiles at muscarinic acetylcholine receptors (positive for brucine vs. negative for strychnine) [2] make this pair an ideal model system for exploring how subtle structural modifications translate into qualitatively distinct pharmacological behaviors.

Sustained-Release Analgesic Formulation Development

Pharmaceutical scientists developing transdermal or sustained-release analgesic formulations should select brucine sulfate as a model compound based on its established transdermal pharmacokinetic profile. The absolute bioavailability of 40.83% and the 8- to 12-fold extension in MRT and T1/2 relative to intravenous administration [1] provide a validated benchmark for formulation optimization studies. Furthermore, the statistically significant analgesic superiority of brucine over semen strychnine (P < 0.01) [2] supports its use as the active comparator in preclinical efficacy assessments of novel pain therapeutics derived from Strychnos alkaloids.

Application
Selection Property
Validation Focus
Glycine receptor signaling studies
Aqueous dosing compatibility
Solvent-free assay reproducibility
Preparative chiral resolution
Diastereomeric salt formation
Enantiopurity and recovery yields
Strychnos alkaloid safety profiling
Toxicity endpoint differential
Structure-toxicity relationship review
Transdermal analgesic research
Sustained-release PK profile
Exposure-model reproducibility (MRT/T1/2)

Technical Documentation Hub

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51 linked technical documents
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